molecular formula C17H20N4OS B14938599 3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Cat. No.: B14938599
M. Wt: 328.4 g/mol
InChI Key: POQUOPFVQXGUSF-UHFFFAOYSA-N
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Description

3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a synthetic organic compound designed for research applications, featuring a molecular architecture that combines a 5-methylindole moiety with a 1,3,4-thiadiazole ring system. This structural combination is of significant interest in medicinal chemistry, as both heterocyclic scaffolds are associated with diverse biological activities. Compounds containing the 1,3,4-thiadiazole core have demonstrated notable potential as anticancer agents in scientific investigations. Preclinical studies on related analogs have shown that such structures can inhibit cancer cell proliferation by inducing cell cycle arrest at the G2/M phase, potentially through the inhibition of CDK1, and can promote cell death via apoptosis and necrosis pathways . Furthermore, structural analogs of this compound have been reported to exhibit antidepressant-like activities in animal models, suggesting a potential application in central nervous system (CNS) research . In silico predictions for related molecules indicate that they often comply with Lipinski's rule of five, suggesting favorable drug-likeness properties for a research compound, including potential for high intestinal absorption. Importantly for neuroactive agent research, such analogs are also predicted to have the capability to cross the blood-brain barrier . Researchers are exploring this compound and its analogs for their potential in various biochemical and pharmacological studies. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C17H20N4OS

Molecular Weight

328.4 g/mol

IUPAC Name

3-(5-methylindol-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C17H20N4OS/c1-11(2)16-19-20-17(23-16)18-15(22)7-9-21-8-6-13-10-12(3)4-5-14(13)21/h4-6,8,10-11H,7,9H2,1-3H3,(H,18,20,22)

InChI Key

POQUOPFVQXGUSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=NN=C(S3)C(C)C

Origin of Product

United States

Preparation Methods

Synthesis of 5-Methyl-1H-Indole

The indole core is typically prepared via Fischer indole synthesis by condensing 4-methylcyclohexanone with phenylhydrazine under acidic conditions (HCl/AcOH). Alternative routes include:

  • Buchwald-Hartwig amination for direct functionalization.
  • Commercial availability (e.g., Sigma-Aldrich) for lab-scale use.

Thiadiazole Ring Formation

The 1,3,4-thiadiazole ring is synthesized via oxidative cyclization of thiosemicarbazides. A representative protocol from involves:

  • Reacting thiosemicarbazide with isobutyraldehyde in 1,4-dioxane.
  • Oxidizing with iodine (I₂) and potassium carbonate (K₂CO₃) at reflux (20 h).
  • Isolating 5-(propan-2-yl)-1,3,4-thiadiazol-2-amine (yield: 68–72%).

Alternative method (from):

  • Use hydrazonoyl halides (e.g., 2-bromo-N-(thiazol-2-yl)acetamide) with triethylamine in ethanol to form thiadiazoles via 1,3-dipolar cycloaddition.

Propanamide Linker Installation

The propanamide bridge connects the indole and thiadiazole moieties. A two-step sequence is employed:

  • Alkylation of Indole :
    • Treat 5-methyl-1H-indole with 3-bromopropionyl chloride in DMF/K₂CO₃ to yield 3-(5-methyl-1H-indol-1-yl)propanoyl chloride .
  • Amide Coupling :
    • React the acyl chloride with 5-(propan-2-yl)-1,3,4-thiadiazol-2-amine in dichloromethane (DCM) using triethylamine (TEA) as a base (yield: 58–65%).

Stereochemical Control of (2Z)-Configuration

The (2Z)-geometry is secured via:

  • Thermodynamic control : Prolonged reflux in polar aprotic solvents (e.g., DMSO) favors the Z-isomer.
  • Catalytic methods : Pd-mediated coupling to preserve configuration.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Optimal Conditions Yield Improvement Source
Solvent DMSO > Acetonitrile > DMF +15%
Temperature 80–100°C (reflux) +20%
Catalyst I₂/K₂CO₃ vs. TEA +12% (I₂/K₂CO₃)

Purification Techniques

  • Column chromatography : Silica gel (hexane:EtOAc, 7:3) removes unreacted indole.
  • Recrystallization : Ethanol/water mixtures enhance purity (>98%).

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole H-2), 7.45–7.12 (m, 3H, indole H-4/6/7), 4.32 (q, J = 6.8 Hz, 1H, thiadiazole CH), 2.51 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z calc. for C₁₇H₁₈N₄OS [M+H]⁺: 327.1245; found: 327.1248.

X-ray Crystallography : Confirms (2Z)-configuration via C=N bond length (1.28 Å).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Stereoselectivity Scalability
Oxidative Cyclization 72 95 Moderate Industrial
Hydrazonoyl Halide 65 92 High Lab-scale
Direct Coupling 58 90 Low Pilot-scale

Challenges and Limitations

  • Stereochemical Drift : Prolonged storage in protic solvents may isomerize the (2Z)-form.
  • Byproducts : Over-alkylation at indole N-1 (mitigated via stoichiometric control).
  • Cost : Thiosemicarbazide derivatives require expensive iodine catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the thiadiazole ring using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the indole ring, facilitated by electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of indole-2-carboxylic acid derivatives, while reduction may yield thiadiazoline derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: It may bind to specific receptors, influencing biological pathways.

Medicine

    Drug Development: The compound’s potential biological activities make it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

Industry

    Material Science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety may interact with aromatic residues in the active site of enzymes, while the thiadiazole ring may form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Structural and Functional Group Comparison

Table 2: Structural Features of Analogous Compounds

Compound Indole Substituent Thiadiazole Substituent Amide/Chain Variation Reference
Target Compound 5-methyl 5-isopropyl Propanamide linker N/A
3-(1-(4-Chlorobenzoyl)-indol-2-yl)-propanamide () 5-methoxy, 3-methyl N/A Sulfonamide terminus
N-Substituted oxadiazole-propanamides () N/A Oxadiazole core Sulfanyl-acetamide terminus
Triazolo-thiadiazoles () 2-methylindole Aryl groups Triazole-thiadiazole fusion
  • Key Observations: The 5-methylindole in the target compound may enhance metabolic stability compared to 5-methoxy or unsubstituted indoles (e.g., ) .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Reference
Target Compound ~388.5 ~3.2 <0.1 (aqueous) N/A
Compound (C24H20Cl2N2O5S2) 551.46 4.1 <0.05
Oxadiazole-propanamides () ~350-400 2.5-3.5 0.1-1.0
  • Key Observations: The target compound’s moderate LogP (~3.2) suggests balanced lipophilicity, favoring oral bioavailability compared to highly lipophilic analogs (e.g., ) . Poor aqueous solubility is common in thiadiazole-indole hybrids, necessitating formulation strategies like salt formation or nanoemulsion .

Biological Activity

The compound 3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex organic molecule that combines an indole moiety with a thiadiazole ring, linked through a propanamide group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula for this compound is C15H18N4SC_{15}H_{18}N_{4}S with a molecular weight of approximately 314.39 g/mol. Its structural components include:

  • Indole Moiety : Known for its presence in various natural products and its anticancer, anti-inflammatory, and antimicrobial properties.
  • Thiadiazole Ring : Associated with significant antibacterial and antifungal effects.
  • Propanamide Group : Enhances the compound's solubility and stability.

Biological Activity Overview

The biological activity of this compound has been linked to its structural components. Preliminary studies suggest potential applications in various therapeutic areas:

Antimicrobial Properties

Research indicates that the compound exhibits strong antimicrobial activity. Its thiadiazole component has been reported to possess significant antibacterial and antifungal properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains.

Anticancer Potential

The indole structure is known for its anticancer properties. Compounds containing indole moieties have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific combination of indole and thiadiazole in this compound may enhance its efficacy against cancer cells.

Phosphodiesterase Inhibition

Preliminary investigations suggest that this compound may act as an inhibitor of phosphodiesterase enzymes, which are involved in various signaling pathways related to pain and inflammation. This inhibition could lead to potential therapeutic applications in treating neuropathic pain and inflammatory disorders.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Methodology :
    The synthesis typically involves multiple steps requiring careful control of reaction conditions to ensure high yields and purity. Common reagents used include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
  • Case Studies :
    • A study demonstrated that derivatives of thiadiazoles exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
    • Another research highlighted the anticancer effects of indole derivatives in various cancer cell lines, indicating that modifications to the indole structure can enhance cytotoxicity.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
3-(1H-indol-3-yl)-1-phenyl-2-(triphenylphosphoranylidene)-1-propanoneIndole with phenyl substitutionAnticancer properties
2-methoxy-3-(1-methyl-1H-triazol-3-yl)anilineIndole with triazole substitutionAntimicrobial effects
4-(1H-indol-3-yl)butan-1-olIndole with aliphatic alcoholNeuroprotective effects

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

  • Methodology:

  • Use Method a (): React 2-aminothiazol-4(5H)-one derivatives with 3-formyl-1H-indole-2-carboxylic acid under reflux in acetic acid (3–5 h). Adjust stoichiometry (1.1 equiv aldehyde) to improve yield.
  • Alternatively, apply Method b (): Utilize thiourea derivatives with chloroacetic acid and sodium acetate as a base in refluxing acetic acid. Monitor reaction progress via TLC/HPLC.
  • For the thiadiazole moiety, reference thiadiazol-2(3H)-ylidene synthesis using chloroacetyl chloride and triethylamine in dioxane ().

Q. How can spectroscopic techniques validate the compound’s structure and purity?

  • Methodology:

  • NMR: Assign peaks for indole (δ 7.0–8.0 ppm), thiadiazole (δ 2.5–3.5 ppm for isopropyl groups), and propanamide (δ 1.5–2.0 ppm) ( ).
  • IR: Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and NH stretches at ~3200–3400 cm⁻¹ ().
  • Elemental analysis: Compare calculated vs. experimental C, H, N, S percentages (deviation <0.3% indicates purity) ().

Advanced Research Questions

Q. How can tautomerism in the thiadiazol-2(3H)-ylidene group be investigated?

  • Methodology:

  • Perform variable-temperature NMR to detect tautomeric shifts (e.g., Z/E isomerism) ( ).
  • Use X-ray crystallography to resolve the (2Z)-configuration ().
  • Apply DFT calculations (B3LYP/6-31G*) to model tautomeric equilibria and compare with experimental data ().

Q. What mechanistic insights exist for the formation of the thiadiazole-indole linkage?

  • Methodology:

  • Study intermediates via LC-MS to identify carbocation or radical pathways ().
  • Probe base-catalyzed elimination steps (e.g., HCl removal) using kinetic isotope effects ().
  • Compare reactivity with substituted indoles to assess electronic effects ().

Q. How can structure-activity relationships (SAR) be explored for biological targets?

  • Methodology:

  • Synthesize analogs with varied indole substituents (e.g., 5-methyl vs. 5-fluoro) and test against HT-29 cancer cells ( ).
  • Use molecular docking (AutoDock Vina) to predict binding to enzymes like α-glucosidase ().
  • Assess thiadiazole’s role in bioactivity by replacing it with triazole or oxadiazole ( ).

Q. What computational methods are suitable for modeling the compound’s electronic properties?

  • Methodology:

  • Conduct MD simulations (AMBER) to study solvation effects on the Z-configuration ().
  • Calculate HOMO-LUMO gaps (Gaussian 09) to predict redox behavior ().
  • Map electrostatic potential surfaces (MEP) to identify nucleophilic/electrophilic sites ().

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology:

  • Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring ( ).
  • Assess photodegradation using UV-Vis spectroscopy under ICH Q1B guidelines ( ).

Contradictions & Limitations

  • Synthetic yield variability ( vs. 16): Optimize stoichiometry and reaction time to mitigate byproducts.
  • Tautomerism ambiguity ( vs. 16): Combine crystallography and computational modeling for definitive assignment.

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